molecular formula C9H12BrClS B13198818 4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13198818
M. Wt: 267.61 g/mol
InChI Key: ACDUVRRSMOMCJT-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound with the molecular formula C₉H₁₂BrClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives.

Scientific Research Applications

4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets. The exact pathways can vary depending on the application, but it often involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chlorothiophene
  • 4-Chloro-2-bromothiophene
  • 2,5-Dibromothiophene

Uniqueness

4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

4-bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12BrClS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5H,4,6H2,1-2H3

InChI Key

ACDUVRRSMOMCJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CS1)Br)CCl

Origin of Product

United States

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